![molecular formula C8H16O2 B1638176 (R)-3-Methylheptanoic acid](/img/structure/B1638176.png)
(R)-3-Methylheptanoic acid
Overview
Description
3R-Methylheptanoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : The syntheses of (R)- and (S)-3-methylheptanoic acids have been achieved using chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, allowing for the production of a variety of chiral 3-methyl alkanoic acids (Zhang, Shi, & Tian, 2015).
- Improved Synthetic Methods : An improved method for synthesizing 3-methylheptanoic acid has been developed. This process involves reacting crotonic acid with sec-butyl alcohol and n-butylmagnesium bromide, resulting in a highly pure product (Li Wei, 2010).
Biological and Environmental Interactions
- Enantioselective Analysis in Plants : Studies on rhubarb stalks have shown that certain 2-methyl-branched volatiles, including 3-methylheptanoic acid, are predominantly present as (R)-enantiomers. This contributes to the understanding of natural flavor compounds in plants (Dregus, Schmarr, Takahisa, & Engel, 2003).
- Role in Insect Behavior : (R)-(+)-3-methylheptanoic acid has been identified as a constituent of the sex-attracting secretion of male Kheper nigroaeneus dung beetles, indicating its role in insect communication (Burger & Petersen, 2002).
Applications in Material Science
- Production from Bacterial Polyhydroxyalkanoates : An efficient method to prepare enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates (PHAs) has been reported, with applications in various industries (Ruth, Grubelnik, Hartmann, Egli, Zinn, & Ren, 2007).
Chemical Interactions and Analysis
- Interaction with Nucleophilic Amino Acids : High-resolution magic angle spinning (HR-MAS) NMR spectroscopy has been used to study the interactions between skin sensitizers like (R)-3-methylheptanoic acid and nucleophilic amino acids in reconstructed human epidermis (Elbayed, Berl, Debeuckelaere, Moussallieh, Piotto, Namer, & Lepoittevin, 2013).
Environmental Degradation Studies
- Degradation by Peroxymonosulfate Catalysts : A biochar/iron oxide composite was used as a catalyst for the degradation of naphthenic acids, including 4-methylheptanoic acid, demonstrating a potential environmental application (Song, How, Huang, & El-Din, 2022).
properties
Product Name |
(R)-3-Methylheptanoic acid |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R)-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
DVESMWJFKVAFSP-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@@H](C)CC(=O)O |
SMILES |
CCCCC(C)CC(=O)O |
Canonical SMILES |
CCCCC(C)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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